4-Acetamido-3-amino-4,5-dihydropyrazin-2-yl benzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-amino-4,5-dihydropyrazin-2-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
4-Acetamido-3-amino-4,5-dihydropyrazin-2-yl benzenesulfonate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetamido-3-amino-4,5-dihydropyrazin-2-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetamido-3-amino-4,5-dihydropyrazin-2-yl benzenesulfonate include other aromatic heterocycles with sulfonate and acetamido groups .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrazine ring with sulfonate and acetamido functionalities. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H14N4O4S |
---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
(1-acetamido-6-amino-2H-pyrazin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C12H14N4O4S/c1-9(17)15-16-8-7-14-12(11(16)13)20-21(18,19)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3,(H,15,17) |
InChI Key |
SBOPGXYFEFCJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1CC=NC(=C1N)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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